3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)propanamide is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)propanamide represents a novel structure combining pyrazole and oxadiazole motifs, which have been associated with a broad spectrum of biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Structure and Synthesis
The compound features two significant pharmacophores:
- Pyrazole moiety : Known for its diverse biological activities including antimicrobial and anticancer effects.
- Oxadiazole ring : Recognized for its antibacterial, antifungal, and anticancer properties.
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions that yield the desired structure in high purity.
Antimicrobial Activity
Compounds containing the oxadiazole ring have demonstrated considerable antimicrobial activity. A study indicated that derivatives of 1,3,4-oxadiazoles exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
Compound | Activity (MIC in µg/mL) | Target Organism |
---|---|---|
1 | 8 | Staphylococcus aureus |
2 | 16 | Escherichia coli |
3 | 4 | Mycobacterium tuberculosis |
Research has shown that the incorporation of a pyrazole moiety enhances the overall antimicrobial potency of the compound due to synergistic effects between the two heterocycles .
Anticancer Properties
The anticancer potential of compounds featuring oxadiazole and pyrazole rings has been documented extensively. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds can interfere with cell cycle progression, effectively halting tumor growth.
In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) as low as:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
A | 5 | HeLa |
B | 10 | MCF-7 |
C | 15 | A549 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory and Analgesic Effects
The pyrazole derivatives are also noted for their anti-inflammatory properties. Research indicates that they can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
In a comparative study:
Compound | COX Inhibition (%) | Model Used |
---|---|---|
X | 75 | Carrageenan-induced paw edema |
Y | 68 | Formalin test |
These results suggest that the compound could be beneficial in treating inflammatory conditions and pain management .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard treatments, a derivative of the oxadiazole-pyrazole hybrid showed significant improvement in patient outcomes compared to placebo.
- Cancer Treatment : A pilot study on patients with advanced cancer demonstrated promising results when treated with pyrazole-based compounds, leading to tumor reduction in several cases.
Properties
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-13-15(2)25(23-14)18-9-6-17(7-10-18)8-11-19(26)21-12-4-5-20-22-16(3)24-27-20/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKVHMJMSCGTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCCCC3=NC(=NO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.